molecular formula C13H21N3 B8590096 2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole

2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole

Cat. No.: B8590096
M. Wt: 219.33 g/mol
InChI Key: WZHRJDIKLNWNHO-UHFFFAOYSA-N
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Description

2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole is a heterocyclic compound that features both piperidine and indazole moieties Piperidine is a six-membered ring containing one nitrogen atom, while indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the synthesis may begin with the preparation of a substituted piperidine derivative, followed by its reaction with an indazole precursor under cyclization conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperidine or indazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce fully or partially reduced derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring or the piperidine moiety.

Scientific Research Applications

2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: This compound may be used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The piperidine moiety can enhance binding affinity, while the indazole ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate the activity of the target protein, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-piperidin-4-ylindazole: Lacks the tetrahydro component, which may affect its chemical reactivity and biological activity.

    3-Piperidin-4-yl-4,5,6,7-tetrahydroindazole: Similar structure but without the methyl group, which can influence its pharmacokinetic properties.

    2-Methyl-4,5,6,7-tetrahydroindazole: Lacks the piperidine moiety, which can significantly alter its biological activity.

Uniqueness

2-Methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole is unique due to the combination of the piperidine and indazole moieties, which can confer distinct chemical and biological properties. The presence of both moieties allows for diverse interactions with biological targets, making it a valuable scaffold in drug design.

Properties

Molecular Formula

C13H21N3

Molecular Weight

219.33 g/mol

IUPAC Name

2-methyl-3-piperidin-4-yl-4,5,6,7-tetrahydroindazole

InChI

InChI=1S/C13H21N3/c1-16-13(10-6-8-14-9-7-10)11-4-2-3-5-12(11)15-16/h10,14H,2-9H2,1H3

InChI Key

WZHRJDIKLNWNHO-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CCCCC2=N1)C3CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared using procedures analogous to that described for Piperidine 11, except methylhydrazine was substutited for (2,2,2-trifluoroethyl)hydrazine. 1H-NMR (500 MHz) δ 1.69–1.89 (m, 8H), 2.33 (br m, 1H), 2.57–2.78 (m, 7H), 3.18–3.21 (m, 2H), 3.77 (s, 3H).
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